

Batabulin sodium T138067

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Compound Focus: Batabulin Sodium

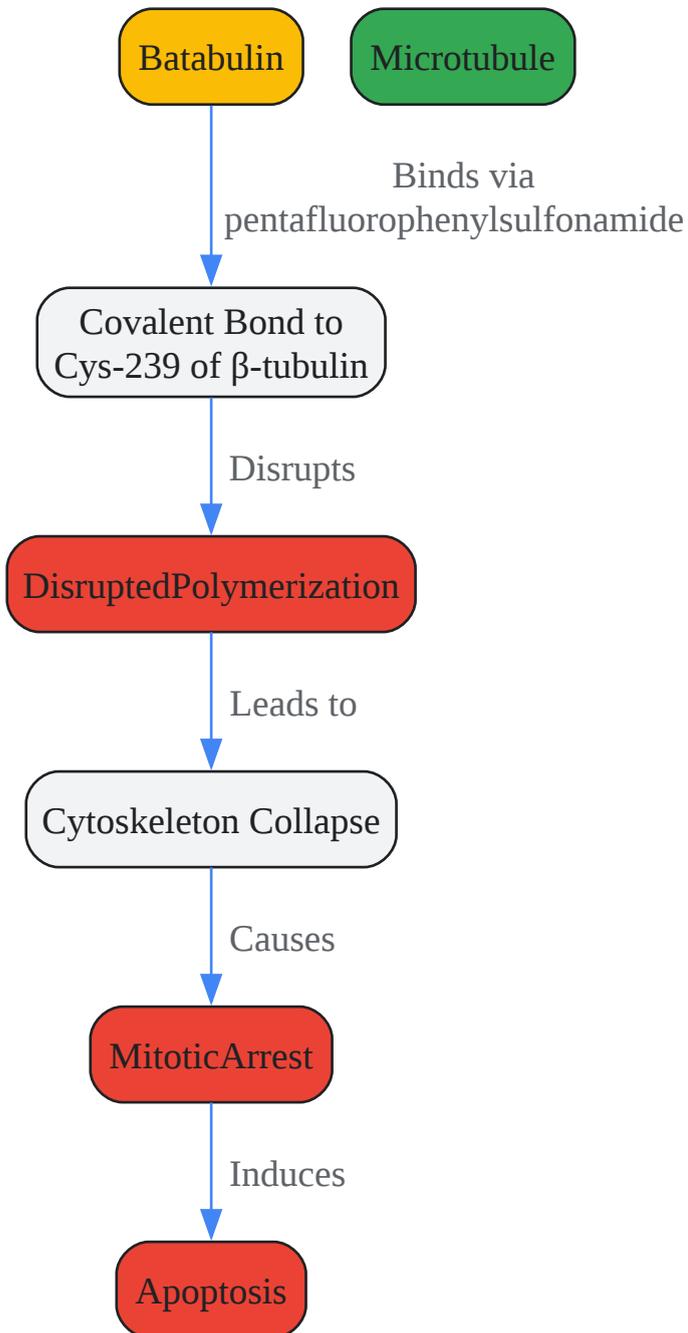
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Mechanism of Action

Batabulin exerts its antitumor effect through a unique mechanism of irreversible covalent binding [1] [2]. The sequence of its molecular mechanism is illustrated below:



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Key steps in Batabulin's mechanism of action leading to cell death.

- **Molecular Target:** Batabulin covalently and selectively binds to a conserved **cysteine residue at position 239 (Cys-239)** on specific β -tubulin isotypes ($\beta 1$, $\beta 2$, and $\beta 4$) [1] [3] [2].
- **Cellular Consequences:** This binding **disrupts microtubule polymerization**, leading to a collapse of the cellular cytoskeleton. This disruption causes cell cycle arrest at the **G2/M phase** and ultimately triggers **apoptosis** (programmed cell death) [1] [4] [5].

Key Experimental Data

The biological activity of **Batabulin sodium** has been characterized in both *in vitro* and *in vivo* models.

Table 1: *In Vitro* Cytotoxicity and Cellular Effects [1] [5] [2]

Cell Line	Experimental Context	Batabulin Concentration/IC ₅₀	Observed Effect
MCF7 (Human breast cancer)	Cell Cycle Analysis	30-300 nM	~25-30% tetraploid (4n) DNA content, indicating G2/M phase arrest .
MCF7 (Human breast cancer)	Apoptosis Analysis	100 nM (48-hour exposure)	50-80% of the cell population underwent apoptosis .
HBL-100 (Human breast lineage)	Antiproliferative Activity	IC ₅₀ = 0.2 µM	Potent inhibition of cell proliferation.
HUVEC (Human umbilical vein endothelial)	Antiproliferative Activity	IC ₅₀ = 6.3 µM	Inhibition of proliferation.
Various Cell Lines	Cytoskeleton Disruption	30-300 nM	Altered cell shape and collapse of the cytoskeleton .

Table 2: *In Vivo* Efficacy and Tolerability [1] [4]

Animal Model	Administration Route & Dosing	Key Findings	Reported Tolerability
Male athymic nude mice xenografted with CCRF-CEM (leukemia) tumors	40 mg/kg; Intraperitoneal injection; once per week for 3 weeks.	Significant impairment of tumor growth .	Information specific to this study is limited.

Animal Model	Administration Route & Dosing	Key Findings	Reported Tolerability
Mouse models (general)	Incorporated into bionic hydrogels for sustained release.	Lengthened plasma residence time.	Moderate hematologic and gastrointestinal toxicity was observed.

Experimental Protocols

For researchers aiming to work with **Batabulin sodium**, here are methodologies from the literature and supplier data.

Table 3: Key Experimental Protocols

Application	Detailed Methodology
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| ***In Vitro* Cell Cycle Analysis** | 1. **Cell Line:** MCF7 cells. 2. **Treatment:** Expose cells to 30, 100, and 300 nM **Batabulin sodium** for 24 hours. 3. **Analysis:** Use flow cytometry to measure DNA content. A significant population with 4n DNA content indicates **G2/M arrest** [1] [2]. || ***In Vitro* Apoptosis Analysis** | 1. **Cell Line:** MCF7 cells. 2. **Treatment:** Expose cells to 30, 100, and 300 nM **Batabulin sodium** for 24 or 48 hours. 3. **Analysis:** Use flow cytometry to detect cells with reduced DNA content, a characteristic of **apoptosis** [1] [2]. || ***In Vivo* Efficacy Study** | 1. **Model:** Male athymic nude mice (6-8 weeks old) injected with drug-sensitive CCRF-CEM tumor cells. 2. **Dosing:** Administer **40 mg/kg Batabulin sodium** via **intraperitoneal injection** once a week on days 5, 12, and 19 post-tumor implantation. 3. **Endpoint:** Monitor and compare tumor growth volumes against a control group [1]. || **Stock Solution Preparation** | 1. **Solvent:** Dissolve in **DMSO** at a concentration of 100 mg/mL (approx. 269 mM). 2. **Storage:** Aliquot and store at **-80°C for 6 months** or **-20°C for 1 month** in a sealed, light-resistant container to prevent moisture absorption and inactivation [4] [5]. |

Clinical Development Status

Batabulin sodium was developed by Amgen, Inc. and advanced into late-stage clinical trials [6] [4]. However, its development was discontinued after Phase 2/3. A Phase 2 study in patients with recurrent malignant glioma (anaplastic astrocytoma or glioblastoma multiforme) was conducted but did not demonstrate sufficient efficacy to warrant further development [6].

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